Cas no 167113-72-6 ((E)-4-morpholino-4-oxo-but-2-enoic acid)

(E)-4-morpholino-4-oxo-but-2-enoic acid structure
167113-72-6 structure
商品名:(E)-4-morpholino-4-oxo-but-2-enoic acid
CAS番号:167113-72-6
MF:C8H11NO4
メガワット:185.177
CID:2625202
PubChem ID:676533

(E)-4-morpholino-4-oxo-but-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (E)-4-morpholino-4-oxo-but-2-enoic acid
    • AKOS000263890
    • 4-(morpholin-4-yl)-4-oxobut-2-enoic acid
    • CS-0221011
    • EN300-08140
    • F73785
    • (2E)-4-morpholin-4-yl-4-oxobut-2-enoic acid
    • STK055822
    • HMS1748K09
    • NSC22411
    • (2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid
    • BS-44736
    • NSC-22411
    • Z56943701
    • 90090-50-9
    • 4-(morpholin-4-yl)-4-oxobut-2-enoicacid
    • 167113-72-6
    • (E)-4-morpholin-4-yl-4-oxobut-2-enoic acid
    • (E)-4-Morpholino-4-oxobut-2-enoic acid
    • インチ: InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1+
    • InChIKey: FCTFTKXWJQFGLI-OWOJBTEDSA-N

計算された属性

  • せいみつぶんしりょう: 185.06880783Da
  • どういたいしつりょう: 185.06880783Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 66.8Ų

(E)-4-morpholino-4-oxo-but-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291681-10g
4-(Morpholin-4-yl)-4-oxobut-2-enoic acid
167113-72-6 98%
10g
¥7824 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-10g
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
10g
¥5417.0 2024-04-23
Ambeed
A1519664-10g
(E)-4-Morpholino-4-oxobut-2-enoic acid
167113-72-6 98%
10g
$832.0 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-500.0mg
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
500.0mg
¥804.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-250mg
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
250mg
¥480.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-100mg
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
100mg
¥363.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-250.0mg
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
250.0mg
¥480.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-1.0g
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
1.0g
¥1205.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-10.0g
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
10.0g
¥5417.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11808-10G
(E)-4-morpholino-4-oxo-but-2-enoic acid
167113-72-6 95%
10g
¥ 5,517.00 2023-04-14

(E)-4-morpholino-4-oxo-but-2-enoic acid 関連文献

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(E)-4-morpholino-4-oxo-but-2-enoic acidに関する追加情報

(E)-4-morpholino-4-oxo-but-2-enoic acid (CAS No. 167113-72-6): A Comprehensive Overview in Modern Chemical Biology and Medicine

(E)-4-morpholino-4-oxo-but-2-enoic acid, identified by the CAS number 167113-72-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique morpholine moiety and a conjugated enone system, has garnered attention for its potential applications in drug discovery, particularly in the development of bioactive molecules. The structural features of this compound contribute to its versatility, making it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of (E)-4-morpholino-4-oxo-but-2-enoic acid consists of an α,β-unsaturated carbonyl group conjugated with a morpholine ring. This configuration imparts distinct electronic and steric properties that can be exploited in medicinal chemistry. The presence of the enone system allows for various functionalization strategies, enabling the synthesis of derivatives with tailored biological activities. Additionally, the morpholine ring is known for its stability and compatibility with biological systems, making it a preferred moiety in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of (E)-4-morpholino-4-oxo-but-2-enoic acid and its derivatives. Studies have demonstrated that this compound exhibits promising properties as an intermediate in the synthesis of bioactive molecules. The enone group serves as a versatile handle for further chemical modifications, allowing researchers to explore different pharmacophores and optimize biological activity. Furthermore, the morpholine ring contributes to the compound's solubility and metabolic stability, which are crucial factors in drug development.

One of the most compelling aspects of (E)-4-morpholino-4-oxo-but-2-enoic acid is its potential role in modulating biological pathways relevant to human health. Research has indicated that derivatives of this compound may possess anti-inflammatory, antioxidant, and antimicrobial properties. These findings are particularly intriguing given the increasing demand for novel therapeutic agents that can address multifaceted diseases without significant side effects. The ability to fine-tune the structure of this molecule allows for the development of targeted treatments with improved efficacy and safety profiles.

The synthesis of (E)-4-morpholino-4-oxo-but-2-enoic acid involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the formation of the enone core through condensation reactions, followed by functionalization at the 4-position with a morpholine group. Advanced synthetic methodologies have been employed to enhance yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.

Recent advancements in computational chemistry have further accelerated the exploration of (E)-4-morpholino-4-oxo-but-2-enoic acid as a pharmacological scaffold. Molecular modeling studies have provided insights into how structural modifications can influence biological activity, guiding rational drug design efforts. These computational approaches complement experimental work by predicting potential interactions between the compound and biological targets, thereby streamlining the discovery process.

The therapeutic potential of (E)-4-morpholino-4-oxo-but-2-enoic acid has been investigated in various preclinical models. Preliminary studies suggest that this compound may exhibit beneficial effects in conditions such as neurodegenerative disorders, where inflammation and oxidative stress play significant roles. The morpholine moiety's ability to interact with biological receptors and enzymes makes it an attractive feature for designing molecules that can modulate these pathways effectively.

In conclusion, (E)-4-morpholino-4-oxo-but-2-enoic acid (CAS No. 167113-72-6) represents a promising compound in chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and potential biological activities, make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing complex diseases and improving patient outcomes.

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Amadis Chemical Company Limited
(CAS:167113-72-6)(E)-4-morpholino-4-oxo-but-2-enoic acid
A1070247
清らかである:99%
はかる:10g
価格 ($):749.0